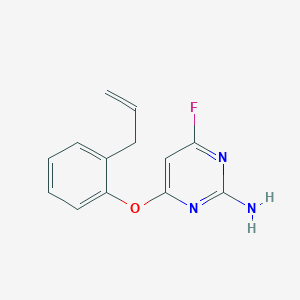

4-(2-allylphenoxy)-6-fluoro-2-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of aromatic dianhydride monomers and aromatic diamines via conventional polycondensation processes. For instance, novel polyimides derived from pyridine-containing aromatic dianhydrides and diamines have been synthesized through ring-opening polycondensation forming poly(amic acid)s and further thermal or chemical imidization forming polyimides (Wang et al., 2006). This process could be analogous to the synthesis pathway for 4-(2-allylphenoxy)-6-fluoro-2-pyrimidinamine, where specific reactants and conditions may be tailored to incorporate the allylphenoxy and fluoro groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including their crystalline forms, can be confirmed by techniques such as X-ray crystallography. For example, the structure of C-6 substituted fluoroalkenyl 2,4-dimethoxypyrimidine derivatives has been elucidated, showing weak aromatic π···π stacking interactions (Krištafor et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives engage in various chemical reactions due to their reactive sites, including the nitrogen atoms in the pyrimidine ring and any functional groups attached to the ring. These reactions can lead to the formation of complex polymeric structures with high thermal stability and mechanical properties, as seen in the synthesis of polyimides containing pyridine moieties (Wang et al., 2008).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be influenced by the presence of substituents on the pyrimidine ring. For instance, fluorinated polyimides derived from pyrimidine-based monomers exhibit low water uptake, low dielectric constants, and high thermal stability, making them suitable for various high-performance applications (Madhra et al., 2002).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, such as reactivity and stability, are often determined by the electronic effects of substituents on the pyrimidine ring. For example, the introduction of fluorine atoms can enhance the thermal stability and lower the dielectric constant of the resulting polymers, as observed in various fluorinated polyimides (Wang et al., 2008).

Propiedades

IUPAC Name |

4-fluoro-6-(2-prop-2-enylphenoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c1-2-5-9-6-3-4-7-10(9)18-12-8-11(14)16-13(15)17-12/h2-4,6-8H,1,5H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAPZDITMDANFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1OC2=CC(=NC(=N2)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198757 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetic acid](/img/structure/B5653654.png)

![3-(3-methoxyquinoxalin-2-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5653660.png)

![1-(methoxyacetyl)-N-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5653673.png)

![(1S)-N-methyl-1-[1-(2-methyl-1,3-benzothiazol-6-yl)-3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B5653693.png)

![6,6-dimethyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B5653702.png)

![N-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B5653721.png)

![3,6-dimethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}isoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5653729.png)

![N-{rel-(3R,4S)-4-(3-methoxyphenyl)-1-[2-oxo-2-(1-piperidinyl)ethyl]-3-pyrrolidinyl}acetamide hydrochloride](/img/structure/B5653744.png)

![3,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5653758.png)

![1-(1-{[3-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-1H-1,2,4-triazol-5-yl]methyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5653759.png)